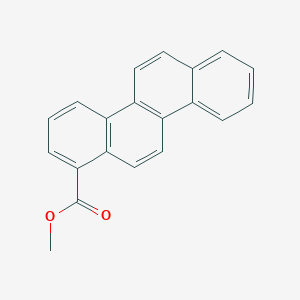

Methyl chrysene-1-carboxylate

CAS No.: 90340-68-4

Cat. No.: VC19229295

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90340-68-4 |

|---|---|

| Molecular Formula | C20H14O2 |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | methyl chrysene-1-carboxylate |

| Standard InChI | InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |

| Standard InChI Key | IWFIJMFJWRKOPY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

Structural Features

The chrysene core consists of four fused benzene rings, with the methyl ester (-COOCH) group attached at the 1-position. The planar structure contributes to its stability and aromaticity, while the ester group introduces polarity and reactivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 46.5 Ų | |

| Rotatable Bonds | 2 | |

| H-Bond Acceptors/Donors | 3 / 1 |

Synthesis and Reactivity

Photochemical Cyclization

Methyl chrysene-1-carboxylate can be synthesized via photochemical methods. For example, Mallory reactions using stilbenoids and iodine yield regioselective chrysene derivatives . A key study demonstrated the synthesis of methylchrysenes in 72–88% yields via UV irradiation of stilbenoid precursors .

Oxidation and Functionalization

Oxidation with KMnO converts methylchrysenes to chrysenecarboxylic acids, though yields are modest (e.g., 4%–43% for ethylchrysenes) . The ester group can undergo hydrolysis or transesterification under acidic/basic conditions .

Table 2: Synthetic Routes and Yields

| Method | Yield | Conditions | Source |

|---|---|---|---|

| Mallory Reaction | 72–88% | I, UV light | |

| Wolff-Kishner Reduction | 4–43% | Hydrazine, NaOH |

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor in water; soluble in chloroform and methanol .

-

Stability: Stable under inert conditions but prone to photodegradation under UV light .

Spectroscopic Data

Biological and Environmental Relevance

Toxicological Profile

-

Carcinogenicity: Methylated PAHs like 1-methylchrysene are classified as probable human carcinogens (IARC Group 3) .

-

ADMET Properties:

Table 3: ADMET Predictions

Environmental Impact

As a PAH derivative, methyl chrysene-1-carboxylate may contribute to environmental pollution. Its persistence and potential for bioaccumulation necessitate careful handling .

Applications

Research Use

-

AhR Agonist Studies: Used to investigate aryl hydrocarbon receptor signaling pathways .

-

Photodynamic Therapy: Explored for light-induced lipid peroxidation in biomedical research .

Material Science

The planar structure makes it a candidate for organic semiconductors or fluorescent probes .

Analytical Methods

Chromatography

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume